molecular formula C10H18O<br>(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2<br>C10H18O B1675412 Linalool CAS No. 78-70-6

Linalool

Cat. No. B1675412
CAS RN: 78-70-6
M. Wt: 154.25 g/mol
InChI Key: CDOSHBSSFJOMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linalool is a fragrant liquid alcohol (C10H18O) that occurs both free and in the form of esters in many essential oils . It is an aromatic monoterpene alcohol widely found in essential oils and is broadly used in perfumes, cosmetics, household cleaners, and food additives .


Synthesis Analysis

The synthesis of linalool has been studied in various organisms. For instance, in papaya fruit, the gene CpTPS18 has been identified to catalyze linalool production from GPP . Another study in Lilium ‘Siberia’ identified the transcription factor LiNAC100 as a regulator of linalool biosynthesis .


Molecular Structure Analysis

Linalool has a molecular weight of approximately 154.25 g/mol . The molecule exhibits chirality, meaning it has two enantiomers – ®- (-)-linalool, also known as licareol, and (S)- (+)-linalool, or coriandrol . These enantiomers differ in their optical rotation but share the same structural formula .


Chemical Reactions Analysis

Linalool has been studied for its chemical reactions. For instance, chiral tagging molecular rotational resonance (MRR) spectroscopy has been used to perform a quantitative routine enantiomer analysis of linalool in complex essential oil mixtures .


Physical And Chemical Properties Analysis

Linalool has a molecular weight of approximately 154.25 g/mol . It has a boiling point of 471.75 K and a density of 0.87 g/mL at 25 °C .

Scientific Research Applications

Neuropharmacological Effects

Linalool has been observed to possess significant neuropharmacological effects, including sedative, anticonvulsant, and hypothermic properties. These effects are thought to be related to its local anesthetic activity, which involves inhibitory actions on acetylcholine release and channel open time in neuromuscular junctions (Re et al., 2000).

Antinociceptive Activity

Research has shown that linalool exhibits antinociceptive effects in models of inflammatory pain and supraspinal analgesia, suggesting its potential as an analgesic agent. The modulation of opioidergic and cholinergic systems appears to play a crucial role in this antinociceptive action (Peana et al., 2003).

Anticonvulsant Mechanisms

Linalool's anticonvulsant mechanisms include interactions with the NMDA receptor complex and modulation of glutamatergic and GABAergic transmission. These actions contribute to its protective effects against convulsions and seizures in various experimental models (Silva Brum et al., 2001).

Antimicrobial Activity

Studies have highlighted linalool's potent antimicrobial activity, particularly against Pseudomonas fluorescens. This activity is attributed to membrane damage, interference with cellular functions, and inhibition of bacterial respiration and energy synthesis, positioning linalool as a potential antiseptic agent (Guo et al., 2021).

Anti-inflammatory and Immunomodulatory Effects

Linalool has demonstrated protective effects against airway inflammation and mucus hypersecretion in models of allergic asthma, mediated by the downregulation of inflammatory mediators and signaling pathways. These findings suggest linalool's potential in treating respiratory inflammatory diseases (Kim et al., 2019).

Anticancer Properties

Research has shown that linalool induces cell cycle arrest and apoptosis in various cancer cell lines, including leukemia and cervical cancer cells. The mechanisms involve the modulation of cyclin-dependent kinase inhibitors and key signaling pathways, highlighting linalool's potential as an anticancer agent (Chang et al., 2015).

Safety And Hazards

Linalool is generally considered safe, but in cases of overexposure, it can possibly cause allergic reactions and skin irritation . It is also classified as a combustible liquid, and it can cause skin and eye irritation .

Future Directions

Linalool has a great potential to be applied as a natural and safe alternative therapeutic due to its protective effects and low toxicity . It can be used as an adjuvant of anticancer drugs or antibiotics . The therapeutic potential of linalool and the prospect of encapsulating linalool are also being discussed .

properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSHBSSFJOMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025502
Record name Linalool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

194.00 to 197.00 °C. @ 760.00 mm Hg
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.59 mg/mL at 25 °C
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Linalool, (+/-)-

CAS RN

78-70-6
Record name (±)-Linalool
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linalool
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linalool
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Linalool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINALOOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a 300 ml pressure reactor, 10 g of the Ru catalyst as described in the catalyst production example were placed in a catalyst basket insert and 150 g (0.99 mol) of dehydrolinalool were added. The hydrogenation was carried out using pure hydrogen at a constant pressure of 40 bar and a temperature of 80° C. After a reaction time of 4 hours, the reactor was vented. The conversion of dehydrolinalool was 95% and linalool was obtained in a selectivity of 90%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ru
Quantity
10 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

In the fully continuous process variant, catalyst and geraniol or nerol, or a mixture of geraniol and nerol, are simultaneously and continuously metered into a continuous reactor and linalool which is formed is continuously distilled off. In addition, high boilers are discharged by likewise continuously withdrawing a fractional amount of the reactor contents and removing the geraniol, nerol and linalool products of value still present in this fraction from high boilers formed during the reaction by distillation, for example by a simple evaporation or using a column. The involatile catalyst either remains in the high boilers which are fed to a disposal operation, or it may be precipitated from the high boilers by cooling, removed and reused again. The products of value which have been distilled off are recycled back into the reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 1,5-dimethylcyclooct-1-en-5-ol (prepared as in Example II (b) 100, cyclohexane and n-hexadecane in the volume ratio 1:2:1 was passed at a rate of 12 ml/hour together with nitrogen gas at one 1/hour through a 30 cm quartz glass tube filled with 3 mm sodium glass beads at 540° C. It was shown by GLC that under these conditions the conversion of starting material was 39% and the selectivity to the required product was 87%. The alpha-linalool was recovered by distillation b.p. 91°-92° C. at 20 mm Hg.
Name
1,5-dimethylcyclooct-1-en-5-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example II ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linalool
Reactant of Route 2
Linalool
Reactant of Route 3
Reactant of Route 3
Linalool
Reactant of Route 4
Reactant of Route 4
Linalool
Reactant of Route 5
Linalool
Reactant of Route 6
Linalool

Citations

For This Compound
107,000
Citations
GPP Kamatou, AM Viljoen - Natural product …, 2008 - journals.sagepub.com
… Linalool and linalool-rich essential oils are known to exhibit … of linalool on the central nervous system. The applications of … of linalool and to emphasize the value of linalool and linalool-…
Number of citations: 209 journals.sagepub.com
MS Jabir, AA Taha, UI Sahib - Eng. Technol. J, 2018 - iasj.net
… Linalool demonstrated … Linalool exhibited moderate scavenging activity 56.36% comparing with ascorbic acid that showed 65%. The results of this study investigated that the Linalool …
Number of citations: 42 www.iasj.net
AT Peana, SD Paolo, ML Chessa, MDL Moretti… - European journal of …, 2003 - Elsevier
… We previously reported that (−)-linalool, the natural occurring … linalool-producing species are potentially anti-inflammatory agents. In this study, the antinociceptive activity of (−)-linalool …
Number of citations: 291 www.sciencedirect.com
AT Peana, PS D'Aquila, F Panin, G Serra, P Pippia… - Phytomedicine, 2002 - Elsevier
… , no data about its anti-inflammatory activity have been reported, although some linalool-… anti-inflammatory activity of linalool and linalyl acetate. Individual dose curves of (–) linalool, the …
Number of citations: 620 www.sciencedirect.com
L Cseke, N Dudareva, E Pichersky - Molecular biology and …, 1998 - academic.oup.com
… We investigated the structure of the gene encoding linalool synthase (LIS), an enzyme that uses geranyl pyrophosphate as a substrate and catalyzes the formation of linalool, an acyclic …
Number of citations: 143 academic.oup.com
AC Aprotosoaie, M Hăncianu… - Flavour and fragrance …, 2014 - Wiley Online Library
This paper reports on the occurrence, biosynthesis, metabolism, biological and toxicological profile, and assessment of the authenticity of linalool. The main biological properties of …
Number of citations: 287 onlinelibrary.wiley.com
Q An, JN Ren, X Li, G Fan, SS Qu, Y Song, Y Li… - Food & function, 2021 - pubs.rsc.org
… potential of linalool and the prospect of encapsulating linalool are also discussed. Linalool can … Linalool exerts antimicrobial effects through disruption of cell membranes. The protective …
Number of citations: 59 pubs.rsc.org
A Herman, K Tambor, A Herman - Current microbiology, 2016 - Springer
… and in combination with linalool. The antimicrobial … , linalool and their combination was investigated against bacteria and fungi using the disc diffusion method. The addition of linalool to …
Number of citations: 236 link.springer.com
JB Christensson, M Matura, B Gruvberger… - Contact …, 2010 - Wiley Online Library
Background: Linalool is a widely used fragrance terpene. Pure linalool is not allergenic or a very … Oxidized (ox.) linalool has previously been patch tested at a concentration of 2.0% in …
Number of citations: 109 onlinelibrary.wiley.com
I Pereira, P Severino, AC Santos, AM Silva… - Colloids and Surfaces B …, 2018 - Elsevier
… linalool in nanotechnology-based drug delivery systems, which may enable the regular use of linalool as API in the pharmaceutic, cosmetic and perfumery industries in the near future. …
Number of citations: 206 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.